Boc-leu-ser-thr-arg-mca

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of peptides similar to "Boc-Leu-Ser-Thr-Arg-MCA" employs methods such as the phosphorous oxychloride anhydride method, resulting in high yields and minimal racemization of the aminoacyl-7-amino-4-methylcoumarin amide (MCA) derivatives (Alves et al., 1996). Another method involves liquid-assisted ball-milling, presenting an efficient and environmentally friendly approach to peptide bond synthesis (Bonnamour et al., 2013).

Molecular Structure Analysis

The crystal structure of peptides shares insights into their molecular conformation. For instance, the depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt displays a clear alpha-helical conformation in its solid state, elucidating the structural arrangement of similar peptides (Ohyama et al., 2001).

Chemical Reactions and Properties

The chemical properties of peptides like "Boc-Leu-Ser-Thr-Arg-MCA" are influenced by their synthesis and the reactivity of their side chains. The use of Boc-protected aminoacyl MCA derivatives in peptide synthesis ensures minimal racemization, preserving the chemical integrity of the peptide (Alves et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of peptides. The synthesis approach and the molecular structure significantly influence these properties, although specific studies on "Boc-Leu-Ser-Thr-Arg-MCA" focusing on physical properties are limited.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with enzymes, underscore the functional applications of these peptides. "Boc-Leu-Ser-Thr-Arg-MCA" has been specifically used as a substrate to assay enzyme activities, indicating its chemical reactivity and utility in biochemical assays (Ohno et al., 1981).

Wissenschaftliche Forschungsanwendungen

1. Application in Protein C Assay

Protein C is crucial in blood coagulation, specifically inactivating Factors V and VIII. Boc-Leu-Ser-Thr-Arg-MCA has been identified as a highly effective substrate for activated protein C, specifically bovine protein C activated by bovine alpha-thrombin. This substrate enables the simple and accurate assay of protein C during its purification, with specific Km and Kcat values established, facilitating research and application in coagulation studies (Ohno et al., 1981).

2. Role in Studying Yeast Mitochondria Proteases

In yeast mitochondria, proteases play vital roles. Boc-Leu-Ser-Thr-Arg-MCA, among other substrates, has been found highly susceptible to proteases in mitochondria. This substrate has facilitated the discovery of chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria, expanding our understanding of mitochondrial function and structure (Yasuhara & Ohashi, 1987).

3. Utilization in Synthesis of Specific Fluorogenic Substrates

Boc-Leu-Ser-Thr-Arg-MCA has been used in the synthesis of specific fluorogenic substrates for papain, a key enzyme in protein metabolism. This application highlights the importance of this compound in studying enzyme kinetics and specificity, aiding in biochemical and pharmacological research (Alves et al., 1996).

4. Investigating Spleen Serine Proteases

This compound has been instrumental in the purification and characterization of novel trypsin-like serine proteases from mouse spleen. Its use has contributed to understanding the biochemical properties and potential physiological roles of these enzymes in the immune response (Fukusen & Aoki, 1996).

5. Application in Studying Enzyme Activity in Newts

Boc-Leu-Ser-Thr-Arg-MCA has been utilized in assays to demonstrate the presence of enzymes in the abdominal gland of newts that generate sodefrin, a pheromone, from its biosynthetic precursor. This application underscores the compound's role in understanding enzyme function in biological systems, particularly in species-specific communication and mating behavior (Nakada et al., 2007).

Safety And Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .

Eigenschaften

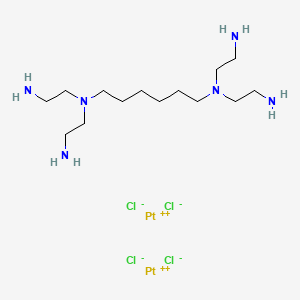

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Ser-Thr-Arg-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[a]acridine](/img/structure/B1217974.png)